![molecular formula C15H10BrF3N2O5S B2860078 1-((4-Bromophenyl)sulfonyl)-1-nitro-2-((4-(trifluoromethoxy)phenyl)amino)ethene CAS No. 1024720-42-0](/img/structure/B2860078.png)
1-((4-Bromophenyl)sulfonyl)-1-nitro-2-((4-(trifluoromethoxy)phenyl)amino)ethene
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Overview
Description
The compound “1-((4-Bromophenyl)sulfonyl)-1-nitro-2-((4-(trifluoromethoxy)phenyl)amino)ethene” is a complex organic molecule. It contains several functional groups, including a bromophenyl group, a sulfonyl group, a nitro group, and a trifluoromethoxyphenyl group. These groups are known to impart various chemical properties to the compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The presence of the aromatic rings in the bromophenyl and trifluoromethoxyphenyl groups would contribute to the compound’s overall stability .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromine atom in the bromophenyl group could be replaced by other groups in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitro group could make the compound more reactive, while the trifluoromethoxy group could influence its polarity .Scientific Research Applications
Electrophilic Aromatic Substitution Reactions
In the field of organic chemistry , this compound could be utilized in studying electrophilic aromatic substitution reactions . The presence of a nitro group and a sulfonyl group attached to the aromatic rings could make it a subject for exploring how these electron-withdrawing groups influence the reactivity of the aromatic system towards electrophiles.
Antimicrobial Agent Development
The compound’s structure indicates potential for use in medicinal chemistry as a precursor for developing new antimicrobial agents . Its bromophenyl sulfonyl moiety could be incorporated into novel drug designs aimed at combating resistant strains of bacteria, particularly those forming biofilms, such as Enterococcus faecium.
Material Science: Functionalized Polymers
In materials science , the compound could be a monomer for synthesizing functionalized polymers . These polymers might exhibit unique properties like enhanced thermal stability or mechanical strength, making them suitable for high-performance applications.
Chemical Synthesis: Novel Compound Creation
The compound could serve as a building block in chemical synthesis for creating a variety of N-acyl-α-amino acids, oxazoles, and other chemotypes . These novel compounds could then be tested for various biological activities, including antimicrobial and antioxidant properties.
Environmental Science: Analytical Studies
In environmental science , this compound could be used in analytical studies to understand the behavior of similar organic compounds in the environment . Its degradation products and interaction with environmental factors could provide insights into pollution control and remediation strategies.
Analytical Chemistry: Method Development
Lastly, in analytical chemistry , researchers could explore the use of this compound in developing new analytical methods . Its unique structure could be beneficial in chromatography or spectroscopy as a standard for calibrating instruments or as a reagent in chemical assays.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(E)-2-(4-bromophenyl)sulfonyl-2-nitroethenyl]-4-(trifluoromethoxy)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrF3N2O5S/c16-10-1-7-13(8-2-10)27(24,25)14(21(22)23)9-20-11-3-5-12(6-4-11)26-15(17,18)19/h1-9,20H/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEREVLFAMYVCC-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC=C([N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)Br)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/C=C(\[N+](=O)[O-])/S(=O)(=O)C2=CC=C(C=C2)Br)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrF3N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Bromophenyl)sulfonyl)-1-nitro-2-((4-(trifluoromethoxy)phenyl)amino)ethene |
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